2-Cyclopropylcyclopentan-1-one
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Overview
Description
2-Cyclopropylcyclopentan-1-one is an organic compound with the molecular formula C8H12O. It is a cyclopentanone derivative where a cyclopropyl group is attached to the second carbon of the cyclopentanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylcyclopentan-1-one can be achieved through several methods. One common approach involves the cyclopropanation of cyclopentanone derivatives using carbenes or carbenoid reagents. For instance, the reaction of cyclopentanone with diazomethane in the presence of a catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes often utilize metal catalysts such as rhodium or copper to facilitate the formation of the cyclopropyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropylcyclopentanone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropylcyclopentanone derivatives, while reduction can produce cyclopropylcyclopentanol .
Scientific Research Applications
2-Cyclopropylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropylcyclopentan-1-one involves its interaction with various molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive towards certain biological targets. This reactivity can lead to the modulation of specific pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone without the cyclopropyl group.
Cyclopropylmethyl ketone: Contains a cyclopropyl group attached to a methyl ketone.
Cyclopropylcyclohexanone: Similar structure but with a cyclohexanone ring instead of cyclopentanone
Uniqueness
2-Cyclopropylcyclopentan-1-one is unique due to the presence of both a cyclopropyl group and a cyclopentanone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-cyclopropylcyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-3-1-2-7(8)6-4-5-6/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJYWQAQZMUVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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